2,6-Dibromo-4-methyl-3-nitropyridine
Overview
Description
2,6-Dibromo-4-methyl-3-nitropyridine is a halogenated nitropyridine derivative with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a nitro group at the 3 position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in research.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The compound can be synthesized through a multi-step process starting with 4-methylpyridine. The pyridine ring is first halogenated to introduce bromine atoms at the 2 and 6 positions. Subsequently, nitration is performed to add the nitro group at the 3 position.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the halogenation and nitration reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxides or hydroxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dibromo-4-methyl-3-aminopyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides and hydroxides.
Reduction Products: 2,6-dibromo-4-methyl-3-aminopyridine.
Substitution Products: Substituted pyridines with different nucleophiles.
Scientific Research Applications
2,6-Dibromo-4-methyl-3-nitropyridine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-methyl-3-nitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atoms can facilitate further chemical modifications, enhancing the compound's reactivity and utility in various applications.
Comparison with Similar Compounds
2,5-Dibromo-4-methyl-3-nitropyridine: Similar structure but with different positions of bromine atoms.
3-Nitropyridine: Lacks the bromine atoms but has the nitro group at the same position.
4-Methylpyridine: The parent compound without halogenation or nitration.
Uniqueness: 2,6-Dibromo-4-methyl-3-nitropyridine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and nitro groups on the pyridine ring makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various purposes.
Properties
IUPAC Name |
2,6-dibromo-4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLZPFRSGJZXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743782 | |
Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593671-26-2 | |
Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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